4-ethyl-N-(4-methylbenzyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
746632-76-8 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34g/mol |
IUPAC Name |
4-ethyl-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H19NO/c1-3-14-8-10-16(11-9-14)17(19)18-12-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
WZDXVMBUBQDAON-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl N 4 Methylbenzyl Benzamide
Strategic Retrosynthesis of 4-ethyl-N-(4-methylbenzyl)benzamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is across the central amide C-N bond. This disconnection reveals two primary synthons: a 4-ethylbenzoyl cation equivalent and a 4-methylbenzylamine (B130917) anion equivalent, or vice versa.
This leads to two practical starting materials:
4-ethylbenzoic acid (or its activated derivatives like acyl chlorides)
4-methylbenzylamine
This approach is the most direct and common strategy for forming N-substituted benzamides. ijsrst.combeilstein-journals.org The synthesis, therefore, hinges on the effective coupling of these two fragments.
Conventional Approaches to Amide Bond Formation
Traditional methods for creating amide bonds are well-established, reliable, and widely used in both academic and industrial laboratories. These typically involve the reaction of an amine with a carboxylic acid derivative.
One of the most common and straightforward methods for amide synthesis is the acylation of an amine with an acyl chloride. This reaction, often performed under Schotten-Baumann conditions, is typically high-yielding and proceeds under mild conditions.
The process involves:
Activation of the Carboxylic Acid : 4-ethylbenzoic acid is converted to its more reactive acyl chloride, 4-ethylbenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com
Acylation Reaction : The resulting 4-ethylbenzoyl chloride is then reacted with 4-methylbenzylamine. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net
Table 1: Representative Conditions for Acylation
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature | Notes |
| Activation | 4-ethylbenzoic acid | Thionyl chloride (SOCl₂) | Toluene | Reflux | Excess SOCl₂ can be removed by distillation. |
| Acylation | 4-ethylbenzoyl chloride | 4-methylbenzylamine | Dichloromethane (B109758) (DCM) | 0 °C to RT | Triethylamine is added as an acid scavenger. |
This method is highly effective for a wide range of substrates, including those with steric hindrance or varying electronic properties. acs.org
Direct amidation of a carboxylic acid with an amine requires the use of coupling agents to activate the carboxylic acid in situ. This approach avoids the need to pre-form a reactive species like an acyl chloride. A multitude of coupling reagents have been developed for this purpose, common in peptide synthesis and other fine chemical production. nih.gov
Key reagents include:
Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often used to suppress side reactions and increase yields. nih.gov
Phosphonium and Uronium/Guanidinium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators that promote rapid amide bond formation, even with challenging substrates. nih.gov
The direct coupling of 4-ethylbenzoic acid and 4-methylbenzylamine using a reagent like EDC and an additive like HOBt provides a reliable and mild alternative to the acyl chloride method. nih.gov
Table 2: Example Coupling Reaction Protocol
| Component | Role | Example Reagent |
| Carboxylic Acid | Substrate | 4-ethylbenzoic acid |
| Amine | Substrate | 4-methylbenzylamine |
| Coupling Agent | Activator | EDC |
| Additive | Catalyst/Suppressor | HOBt |
| Base | pH Adjustment | Diisopropylethylamine (DIPEA) |
| Solvent | Reaction Medium | Dimethylformamide (DMF) |
Advanced Synthetic Techniques Applicable to this compound
Beyond conventional methods, several advanced techniques offer improvements in terms of sustainability, efficiency, and scalability.
The development of catalytic methods for amide bond formation is a significant area of modern chemical research, aiming to reduce the waste associated with stoichiometric activating agents. ucl.ac.uk These methods often involve transition metal or organocatalysts.
Zirconium-Based Catalysts : Zirconium(IV) chloride (ZrCl₄) has been shown to catalyze the direct amidation of carboxylic acids and amines, likely by activating the carboxylic acid. bath.ac.uk This method often requires elevated temperatures but represents a move towards more atom-economical processes.
Silanol Catalysts : Certain triarylsilanols have been identified as effective catalysts for the direct dehydrative amidation of carboxylic acids with amines. acs.org These reactions are typically performed at reflux in a non-polar solvent to facilitate the removal of water.
Iron-Catalyzed Amidation : Iron(III) chloride has been used to catalyze the direct amidation of esters, which could be an alternative route starting from an ester of 4-ethylbenzoic acid and reacting it with 4-methylbenzylamine. semanticscholar.org
These catalytic approaches are promising for greener synthesis, although they may require higher temperatures and longer reaction times compared to classical coupling methods. ucl.ac.uk
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of amides, including improved safety, scalability, and process control. unimib.itnih.gov
A flow process for synthesizing this compound could be designed as follows:
Two separate streams, one containing 4-ethylbenzoyl chloride and a base in a suitable solvent, and the other containing 4-methylbenzylamine in the same solvent, are prepared.
These streams are pumped and mixed at a T-junction.
The combined stream then flows through a heated coil or a packed-bed reactor to allow the reaction to reach completion. The residence time in the reactor can be precisely controlled by adjusting the flow rates. thieme-connect.com
The output stream containing the product can then be directed to an in-line purification system.
This approach allows for the safe and efficient production of large quantities of the target compound with minimal manual handling. benthamdirect.com The use of solid-supported reagents or catalysts within the flow reactor can further simplify purification and enhance sustainability. unimib.itthieme-connect.com
Table 3: Comparison of Synthetic Approaches
| Method | Advantages | Disadvantages |
| Acyl Chloride | High yield, reliable, fast | Requires pre-activation step, generates corrosive HCl |
| Coupling Reagents | Mild conditions, one-pot | Generates stoichiometric byproducts, expensive reagents |
| Catalytic | Atom economical, greener | Often requires higher temperatures, catalyst development ongoing |
| Flow Chemistry | Scalable, safe, excellent process control | Requires specialized equipment, initial setup cost |
Mechanosynthesis and Solid-Phase Synthesis Considerations
Modern synthetic chemistry has increasingly moved towards greener and more efficient methodologies. For the synthesis of benzamides like this compound, mechanosynthesis and solid-phase synthesis represent two such advanced approaches.
Mechanosynthesis , or ball-milling, is a solvent-free or low-solvent technique that utilizes mechanical force to induce chemical reactions. scispace.com This method is notable for its potential to reduce solvent waste, reaction times, and sometimes even improve yields compared to traditional solution-phase synthesis. researchgate.net The synthesis of amides via mechanochemistry often involves the milling of a carboxylic acid with an amine, sometimes with a coupling agent like N,N'-carbonyldiimidazole (CDI) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and a grinding assistant. scispace.comrsc.org Studies on the mechanosynthesis of various N-arylbenzamides have demonstrated quantitative conversion under solvent-free conditions, highlighting its applicability for producing compounds like this compound. rsc.org The process avoids the need for bulk organic solvents not only during the reaction but also in the product recovery phase, which can often be achieved by simple washing with water. scispace.com
Solid-phase synthesis is another powerful technique, particularly for the generation of chemical libraries of related compounds. researchgate.net In this approach, one of the reactants is covalently bound to an insoluble polymer support (resin), and reagents are passed over it in solution. This simplifies purification, as excess reagents and by-products are simply washed away after each step. For the synthesis of a secondary amide like this compound, a strategy might involve attaching either 4-ethylbenzoic acid or 4-methylbenzylamine to a suitable resin. For instance, a polystyrylsulfonyl chloride resin can react with a primary amine, which is then acylated. The final secondary amide is cleaved from the resin in the final step. researchgate.net While specific solid-phase synthesis of this compound is not extensively documented, strategies developed for secondary amide libraries are directly transferable. researchgate.net Microwave-assisted, solvent-free methods, which can significantly reduce reaction times and improve yields, have also been successfully applied to the synthesis of related amide-based structures and could be adapted for solid-phase approaches. researchgate.net
Optimization of Reaction Parameters for Yield and Purity
The efficiency of a chemical synthesis is heavily dependent on the reaction conditions. Optimizing parameters such as temperature, solvent, reaction time, and catalyst loading is crucial for maximizing product yield and purity while minimizing by-products and reaction time. acs.org
Temperature and Solvent Effects
Temperature and the choice of solvent are fundamental parameters that can dramatically influence the outcome of a reaction. The solvent not only dissolves the reactants but can also affect their reactivity and the stability of intermediates. Temperature influences the reaction rate, with higher temperatures generally leading to faster reactions, though they can also promote the formation of undesired by-products. semanticscholar.org
In the synthesis of benzamides, various solvents are employed, including acetonitrile (B52724), dioxane, dimethylformamide (DMF), and dichloromethane (DCM). semanticscholar.orgcbijournal.comnih.gov Studies on iron-catalyzed direct amidation of esters showed that while the reaction can proceed under solvent-free conditions, acetonitrile was a favorable solvent when one was required, affording high yields. semanticscholar.org In other systems, such as the cobalt-catalyzed aminocarbonylation of thiols to produce amides, dioxane was selected for its coordinating ability. rsc.org The optimal temperature is often determined empirically; for example, in one iron-catalyzed amidation, 80°C was found to be optimal, as further increasing it to 100°C offered no significant benefit. semanticscholar.org
Table 1: Effect of Solvent and Temperature on Amide Synthesis Yield
| Solvent | Temperature (°C) | Yield (%) | Reference Reaction |
|---|---|---|---|
| Acetonitrile (MeCN) | 80 | 95 | FeCl₃-catalyzed amidation of ethyl benzoate (B1203000) with benzylamine (B48309) semanticscholar.org |
| 1,2-Dichloroethane (DCE) | 80 | 94 | FeCl₃-catalyzed amidation of ethyl benzoate with benzylamine semanticscholar.org |
| Tetrahydrofuran (THF) | 80 | Trace | FeCl₃-catalyzed amidation of ethyl benzoate with benzylamine semanticscholar.org |
| Toluene | 80 | Trace | FeCl₃-catalyzed amidation of ethyl benzoate with benzylamine semanticscholar.org |
| Dimethylformamide (DMF) | Room Temp | Poor | Peptide coupling of 4-methyl benzoic acid and o-toluidine (B26562) cbijournal.com |
| Tetrahydrofuran (THF) | Room Temp | Effective | Peptide coupling of 4-methyl benzoic acid and o-toluidine cbijournal.com |
This table is interactive. Data is compiled from studies on analogous amide synthesis reactions.
Reaction Time and Catalyst Loading
The duration of a reaction and the amount of catalyst used are interconnected parameters that are fine-tuned to achieve a cost-effective and efficient process. Ideally, the reaction should be run for the minimum time required to achieve maximum conversion, as longer times can lead to product degradation or the formation of impurities. rsc.org Catalyst loading is optimized to be as low as possible without sacrificing reaction rate or yield. rsc.orgwhiterose.ac.uk
In the manganese dioxide-catalyzed synthesis of N-benzylamides, a study demonstrated that the reaction time could be drastically reduced from 12 hours to 3 hours without compromising the excellent yield. rsc.org However, shortening the time further to 2 hours led to a significant drop in product formation. rsc.org The same study found that decreasing catalyst loading from 10 mol% to 5 mol% resulted in a lower yield. Conversely, increasing the catalyst to 20 mol% did not improve the yield, indicating that 10 mol% was the optimal loading for that specific transformation. rsc.org In other catalytic systems, such as iron-catalyzed amidation, a higher catalyst loading of 15 mol% was found necessary to ensure the reaction completed within a reasonable timeframe of 90 minutes. semanticscholar.org
Table 2: Optimization of Reaction Time and Catalyst Loading for a Representative Benzamide (B126) Synthesis
| Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| 12 | 10 | 95 |
| 6 | 10 | 95 |
| 3 | 10 | 94 |
| 2 | 10 | 65 |
| 12 | 5 | 75 |
| 12 | 20 | 95 |
This table is interactive. Data is based on the optimization of a MnO₂-catalyzed transamidation reaction, a process analogous to the synthesis of this compound. rsc.org
Comprehensive Spectroscopic and Structural Characterization of 4 Ethyl N 4 Methylbenzyl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 4-ethyl-N-(4-methylbenzyl)benzamide provides information on the chemical environment of the hydrogen atoms in the molecule.
Aromatic Protons: The protons on the two benzene (B151609) rings appear as multiplets in the aromatic region of the spectrum.
Methylene (B1212753) and Methyl Protons: The protons of the ethyl and benzyl (B1604629) groups are also clearly distinguishable. For a related compound, N-(4-methylbenzyl)benzamide, the methyl protons of the benzyl group appear as a singlet at 2.28 ppm, and the methylene protons as a doublet at 4.52 ppm. ias.ac.in
Amide Proton: The amide proton (NH) typically appears as a broad singlet. In N-(4-methylbenzyl)benzamide, this signal is observed at 5.91 ppm. ias.ac.in
A detailed assignment of the proton signals is presented in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.25-7.53 | m | |
| NH | 5.91 | br s | |
| CH₂ (benzyl) | 4.52 | d | 5.5 |
| CH₃ (benzyl) | 2.28 | s |
This table is based on data for the related compound N-(4-methylbenzyl)benzamide and serves as an illustrative example.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Carbonyl Carbon: The carbon atom of the amide carbonyl group (C=O) is typically observed at a downfield chemical shift. For N-(4-methylbenzyl)benzamide, this signal appears at 166.4 ppm. ias.ac.in
Aromatic Carbons: The carbon atoms of the benzene rings give rise to a series of signals in the aromatic region of the spectrum.
Aliphatic Carbons: The carbon atoms of the ethyl and methyl groups appear at upfield chemical shifts. In N-(4-methylbenzyl)benzamide, the methylene carbon of the benzyl group is found at 44.5 ppm, and the methyl carbon at 21.2 ppm. ias.ac.in
A detailed assignment of the carbon signals is presented in the table below.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 166.4 |
| Ar-C | 127.1-153.3 |
| CH₂ (benzyl) | 44.5 |
| CH₃ (benzyl) | 21.2 |
This table is based on data for the related compound N-(4-methylbenzyl)benzamide and serves as an illustrative example.
Two-Dimensional (2D) NMR Correlation Spectroscopy
Advanced Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of benzamide (B126) derivatives shows characteristic absorption bands for the amide and aromatic functionalities.
N-H Stretching: The stretching vibration of the N-H bond in the amide group typically appears as a strong band in the region of 3300-3500 cm⁻¹. For some benzamide derivatives, this band can be observed around 3285 cm⁻¹. beilstein-journals.org
C=O Stretching: The carbonyl (C=O) stretching vibration of the amide group is a very strong and characteristic band, usually found in the range of 1630-1680 cm⁻¹. In some related compounds, this absorption is seen around 1633-1644 cm⁻¹. beilstein-journals.org
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are typically observed above 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond in the amide linkage usually appears in the region of 1200-1400 cm⁻¹.
Aromatic C=C Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the fingerprint region (650-1000 cm⁻¹), which are indicative of the substitution pattern of the benzene rings.
A summary of key FT-IR absorption bands for related benzamide structures is provided below.
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch | ~3285 |
| C=O Stretch | ~1633-1644 |
| Aromatic C-H Stretch | >3000 |
| C-N Stretch | ~1200-1400 |
This table is based on data for related benzamide compounds and serves as an illustrative example.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, often resulting in different vibrational modes being active. For benzamide derivatives, the C=O stretching and aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of non-polar bonds often gives rise to strong Raman signals. For a related compound, 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, the FT-Raman spectrum has been analyzed in detail. esisresearch.orgresearchgate.net
Surface-Enhanced Raman Scattering (SERS) Analysis
Surface-Enhanced Raman Scattering (SERS) is a powerful technique for enhancing Raman signals of molecules adsorbed on or near nanostructured metal surfaces. While specific SERS studies on this compound are not widely available in the reviewed literature, the principles of SERS can be inferred from studies on similar benzamide derivatives. researchgate.netscispace.com
For related compounds, SERS spectra, typically recorded in silver colloid, reveal significant enhancement of vibrational modes. researchgate.netscispace.com The interaction between the analyte and the metal surface can lead to changes in the intensity and position of Raman bands. For instance, in a study on 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, the presence of methyl modes in the SERS spectrum suggested the proximity of the methyl group to the metal surface, which influences the molecule's orientation and its interaction with the metal. researchgate.net This indicates that for this compound, the ethyl and methyl groups would likely play a crucial role in the molecule's adsorption and orientation on the SERS substrate, leading to selective enhancement of associated vibrational modes. The charge transfer interactions through the π-conjugated system, often observed for benzamides, would also be a significant factor in the SERS enhancement mechanism. researchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions. For N-benzylbenzamide derivatives, HRMS using Electrospray Ionization (ESI) is a common technique. rsc.orgrsc.orgamazonaws.com The high-resolution mass data allows for the confident identification of the molecular ion and its fragments.
Table 1: Representative HRMS Data for Related Benzamide Derivatives
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| N-(4-Methylbenzyl)-N-phenylbenzamide | [M+H]⁺ | 302.1545 | 302.1547 rsc.org |
| 4-bromo-N-methyl-N-(4-methylbenzyl)benzamide | [M+Na]⁺ | 340.0313 | 340.0305 rsc.org |
| 4-chloro-N-methyl-N-(4-methylbenzyl)benzamide | [M+Na]⁺ | 296.0818 | 296.0798 rsc.org |
This table presents data for structurally similar compounds to illustrate the typical accuracy and ion types observed in HRMS analysis of N-benzylbenzamides.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it suitable for analyzing complex mixtures and thermally labile compounds. pjps.pkacs.org Benzamide derivatives are routinely analyzed using LC-MS with ESI, often in positive ion mode. pjps.pknanobioletters.comdovepress.com The technique is valuable for identifying the parent compound and any related impurities or degradation products. The retention time from the LC provides an additional layer of identification alongside the mass-to-charge ratio from the MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While some N-substituted benzamides can be analyzed by GC-MS, the thermal lability of the amide bond can sometimes pose a challenge. evitachem.comd-nb.info For N-benzylbenzamide, GC-MS analysis has been reported, providing information on its retention index and mass spectrum under electron ionization. nist.gov The fragmentation patterns observed in GC-MS can provide complementary structural information to that obtained from softer ionization techniques like ESI.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
A study on N-(4-methylbenzyl)benzamide, a closely related compound, revealed that it crystallizes in an orthorhombic, non-centrosymmetric space group Pna2₁ . researchgate.net The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯π interactions. researchgate.net Such detailed structural information is crucial for understanding the solid-state properties of the material.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For benzamide derivatives, hydrogen bonding is a predominant interaction. nih.goviucr.org In the case of N-(4-methylbenzyl)benzamide, intermolecular N—H⋯O hydrogen bonds are key to forming layered structures within the crystal. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide |
| N-(4-Methylbenzyl)-N-phenylbenzamide |
| 4-bromo-N-methyl-N-(4-methylbenzyl)benzamide |
| 4-chloro-N-methyl-N-(4-methylbenzyl)benzamide |
Conformational Analysis in Crystalline State
A comprehensive search of available scientific literature and crystallographic databases has been conducted to gather information on the conformational analysis of this compound in its crystalline state. This investigation aimed to provide detailed research findings, including data on its crystal structure, molecular geometry, and intermolecular interactions.
Despite a thorough search using various nomenclature for the compound, including "N-(4-methylbenzyl)-4-ethylbenzamide," "N-(p-tolyl)methyl-4-ethylbenzamide," and "4-ethyl-N-(p-methylbenzyl)benzamide," no specific crystallographic data or conformational analysis studies for this compound could be located in the public domain.
Consequently, the detailed research findings, including crystallographic data tables, bond lengths, bond angles, torsion angles, and a discussion of the molecular conformation and intermolecular interactions that would typically be presented in this section, are not available. The synthesis of this specific compound has been reported in some chemical contexts, but a detailed single-crystal X-ray diffraction study, which is necessary for a definitive conformational analysis in the crystalline state, does not appear to have been published.
Therefore, it is not possible to provide an article with the requested in-depth scientific content and data tables focusing solely on the conformational analysis of this compound in the crystalline state.
Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis
A thorough review of available scientific literature reveals a significant lack of specific computational chemistry and in silico modeling studies focused exclusively on the chemical compound this compound. Despite extensive searches for detailed research findings, data tables, and in-depth analyses as requested, no dedicated studies detailing the quantum mechanical calculations, vibrational frequency analysis, or molecular docking simulations for this particular molecule could be identified.
While the methodologies outlined in the request—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking—are standard computational techniques used to characterize novel compounds, it appears that this compound has not been the subject of published research applying these methods.
Computational studies are available for structurally related benzamide derivatives. For instance, research on other N-substituted and 4-substituted benzamides has utilized these techniques to explore electronic structures, reactivity, and potential as inhibitors for various biological targets. These studies confirm the utility of the requested computational approaches in characterizing compounds of this class. However, in strict adherence to the request to focus solely on this compound, the specific data points and detailed discussions for each outlined section and subsection cannot be provided.
Therefore, the generation of an article with detailed, scientifically accurate research findings and data tables as requested is not possible at this time due to the absence of primary research data for this compound in the public domain.
Computational Chemistry and in Silico Modeling of 4 Ethyl N 4 Methylbenzyl Benzamide
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions[3],
Analysis of Key Interaction Residues
The elucidation of the binding mode of 4-ethyl-N-(4-methylbenzyl)benzamide within a biological target is crucial for understanding its mechanism of action and for guiding further structural optimization. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for identifying and characterizing the key amino acid residues involved in the ligand-receptor interactions.
In a typical molecular docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. The scoring functions would then predict the most favorable binding pose and estimate the binding affinity. For analogous benzamide (B126) derivatives, studies have revealed the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in stabilizing the ligand-receptor complex. For instance, in studies of N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors of Rho-associated kinase-1 (ROCK1), the catalytic lysine (B10760008) residue (K105) was identified as a key interaction point nih.gov. Similarly, docking studies of 3-((4-benzylpyridin-2-yl)amino)benzamides with the GPR52 receptor highlighted the formation of hydrogen bonds and π-π stacking interactions as critical for binding chemrxiv.org.
Following molecular docking, molecular dynamics simulations can provide a more dynamic and realistic representation of the interactions. An MD simulation would track the movements of the ligand and protein atoms over time, allowing for an assessment of the stability of the binding pose and the persistence of key interactions. The analysis of the MD trajectory can reveal which residues consistently interact with the ligand. For example, in the study of ROCK1 inhibitors, residue-wise binding energy decomposition analysis identified specific residues that contributed significantly to the total binding energy nih.gov. A hypothetical analysis for this compound might reveal similar key interactions, as detailed in the interactive table below.
Table 1: Hypothetical Key Interaction Residues for this compound
| Interaction Type | Potential Interacting Residue | Ligand Moiety Involved |
|---|---|---|
| Hydrogen Bond | Asp, Glu, Gln, Asn | Amide N-H or C=O |
| Hydrophobic | Val, Leu, Ile, Ala | Ethyl group, Benzyl (B1604629) group |
In Silico Prediction of Potential Biological Activities
In silico methods play a significant role in the early stages of drug discovery by predicting the potential biological activities of a compound, thereby prioritizing it for further experimental validation. These predictions are often based on the chemical structure of the molecule and its similarity to compounds with known activities.
One common approach is to use pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. For instance, 3D-QSAR studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been used to establish a relationship between the structural features of the molecules and their inhibitory activity against ROCK1 peerj.com. Such models can then be used to predict the activity of new compounds like this compound.
Another powerful in silico tool is reverse docking, where a ligand is screened against a large database of protein structures to identify potential biological targets. This can help in identifying novel therapeutic applications for a compound or in understanding its off-target effects. For example, various 4-methylbenzamide (B193301) derivatives have been investigated in silico for their potential as protein kinase inhibitors nih.gov.
Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial for assessing the drug-likeness of a compound. These models can predict various pharmacokinetic and toxicological properties based on the molecular structure. In silico ADMET prediction for N-(4-fluorophenylcarbamothioyl) benzamide derivatives has been used to evaluate their potential as cytotoxic agents jonuns.com. A similar in silico assessment for this compound would provide valuable insights into its potential bioavailability and safety profile. The predicted activities can be diverse, as suggested by the range of activities observed for structurally related benzamides.
Table 2: Predicted Potential Biological Activities for this compound Based on Structural Analogs
| Predicted Activity | Basis for Prediction (Structural Analogs) |
|---|---|
| ROCK1 Inhibition | N-ethyl-4-(pyridin-4-yl)benzamide derivatives peerj.com |
| GPR52 Agonism | 3-((4-Benzylpyridin-2-yl)amino)benzamides chemrxiv.org |
| Protein Kinase Inhibition | 4-Methylbenzamide derivatives nih.gov |
Structure Activity Relationship Sar Elucidation for 4 Ethyl N 4 Methylbenzyl Benzamide and Its Analogues
Systematic Modification Strategies for Benzamide (B126) Backbone and Substituents
The N-benzylbenzamide scaffold serves as a versatile template in medicinal chemistry, found in compounds designed as tyrosinase inhibitors, tubulin polymerization inhibitors, and modulators of peroxisome proliferator-activated receptors (PPARs). acs.orgresearchgate.networktribe.comnih.gov The inherent flexibility of this structure allows for systematic modifications to fine-tune its pharmacological profile.
The benzoyl ring of the N-benzylbenzamide scaffold is a primary site for modification to probe SAR. The nature and position of substituents on this ring can significantly impact the molecule's electronic properties, conformation, and interactions with biological targets.
Research on N-benzylbenzamides has shown that the electronic properties of substituents on the benzoyl ring influence molecular behavior. For instance, in mass spectrometry studies, the presence of electron-donating groups on the para-position of the benzoyl ring was found to favor one fragmentation pathway, while electron-withdrawing groups favored another. rsc.org
In the context of biological activity, studies on tyrosinase inhibitors revealed the importance of hydroxyl groups. The placement of hydroxyls, such as a 3,5-dihydroxy pattern on the benzoyl ring, was found to be a key feature for potent inhibition. researchgate.net For agents targeting severe acute respiratory syndrome coronavirus (SARS-CoV) papain-like protease (PLpro), modifications on the benzamide ring (referred to as the A-ring in these studies) were explored to create more effective interactions within the enzyme's active site. This involved replacing smaller groups with longer branches containing polar substituents. nih.gov
Conversely, for other targets, the benzoyl moiety is less tolerant of substitution. In a series of N-benzoyl-2-hydroxybenzamides developed as antiprotozoal agents, where the core compound is N-(4-ethylbenzoyl)-2-hydroxybenzamide, modifications were primarily focused on the 2-hydroxybenzamide portion rather than the N-(4-ethylbenzoyl) part, suggesting the latter was optimal for activity. nih.gov
The N-benzyl portion of the molecule offers another critical area for structural modification. Alterations here can affect the compound's steric bulk, hydrophobicity, and ability to fit into specific binding pockets.
In the development of dual soluble epoxide hydrolase (sEH)/PPARγ modulators, the N-benzyl moiety was extensively studied. acs.orgresearchgate.net An ortho-trifluoromethylbenzyl substitution was found to be important for sEH inhibitory activity and metabolic stability. acs.orgresearchgate.net Further exploration showed that introducing sterically demanding groups at the para position of the benzyl (B1604629) ring shifted the activity profile. For example, a para-O-phenyl derivative resulted in a potent PPARα/γ dual agonist but with reduced sEH inhibitory activity. acs.orgresearchgate.net Combining substitutions, such as an ortho-CF3 group with a para-O-CF3 group, led to potent dual inhibitors. acs.org
For N-benzylbenzamide-based tyrosinase inhibitors, the substitution pattern on the benzyl ring is also critical. A 2,4-dihydroxy substitution on the benzyl ring was found to be a key determinant of high inhibitory potency, with the resulting compound being significantly more active than kojic acid, a standard tyrosinase inhibitor. researchgate.net This highlights that for tyrosinase inhibition, a 4-resorcinol structure in the benzyl ring is more effective than in the benzoyl ring. researchgate.net
In the design of tubulin inhibitors, various substitutions on the N-benzyl ring were evaluated, leading to the identification of potent compounds with significant antiproliferative activities. worktribe.comnih.gov
The amide bond is a central feature of the N-benzylbenzamide scaffold, providing structural rigidity and hydrogen bonding capabilities. biosynth.com Modifications to this linker are less common but can yield important SAR insights.
Studies on SARS-CoV PLpro inhibitors based on the N-benzylbenzamide (or "chalcone-amide") backbone have shown that this linker is sensitive to substitution. Adding a methyl group to the carbon adjacent to the amide created a chiral center, with the (R)-configuration dramatically increasing inhibitory potency. nih.gov However, adding substituents to the amide nitrogen itself resulted in a significant loss of activity. nih.gov
In a series of antiprotozoal agents based on N-(4-ethylbenzoyl)-2-hydroxybenzamide, the imide linker was systematically modified. nih.gov Key modifications included:
N-methylation: Creating an N-methyl imide.
Thionation: Replacing the carbonyl oxygen with sulfur to form a thioamide using Lawesson's reagent.
Urea (B33335) formation: Replacing the amide/imide group with a urea linker. nih.gov
These modifications were designed to understand the importance of the imide linker for biological activity, exploring how changes in hydrogen bonding capacity, geometry, and electronic character affect the compound's performance. nih.gov
Correlation of Structural Features with In Vitro Biological Activity
The biological activity of N-benzylbenzamide analogues is directly correlated with their structural features, with specific substitution patterns favoring inhibition of different enzymes or modulation of various receptors.
For instance, N-benzylbenzamides have been identified as a novel scaffold for dual sEH/PPARγ modulators. acs.orgresearchgate.net SAR studies led to the discovery of a submicromolar modulator, which demonstrated the feasibility of combining these two activities in a single molecule. acs.org The in vitro activity was highly dependent on the substitution pattern on the benzyl ring, where an ortho-trifluoromethyl group was key for sEH inhibition and a para-O-phenyl group enhanced PPARγ activation. acs.orgresearchgate.net
As tyrosinase inhibitors, the number and position of hydroxyl groups are the most critical factors. A series of polyhydroxylated N-benzylbenzamide derivatives were synthesized and tested, revealing that compounds with resorcinol (B1680541) (1,3-dihydroxybenzene) or catechol (1,2-dihydroxybenzene) moieties on either aromatic ring showed potent inhibitory activity. The most potent compound identified was N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, which was significantly more effective than the well-known inhibitor, kojic acid. researchgate.net
In the realm of oncology, a series of N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors. One compound, in particular, exhibited potent antiproliferative activities in the nanomolar range against several cancer cell lines and was shown to bind to the colchicine (B1669291) binding site of tubulin. worktribe.comnih.gov
Furthermore, N-benzylbenzamide derivatives have been evaluated as cholesteryl ester transfer protein (CETP) inhibitors. In one study, a series of ten compounds were synthesized, with the most active one showing an IC50 value of 1.3 μM. Molecular docking studies suggested that these compounds fit within a hydrophobic binding cleft of CETP. nih.gov
The following table summarizes the correlation between structural modifications and observed in vitro activity for various targets.
| Compound Class | Structural Modification | Biological Target | In Vitro Activity Summary | Reference |
|---|---|---|---|---|
| N-Benzylbenzamides | ortho-CF3 on benzyl ring | Soluble Epoxide Hydrolase (sEH) | Important for sEH inhibitory activity and metabolic stability. | acs.orgresearchgate.net |
| N-Benzylbenzamides | para-O-phenyl on benzyl ring | PPARγ | Increased PPARγ activation, creating a potent dual PPARα/γ agonist. | acs.orgresearchgate.net |
| Polyhydroxylated N-Benzylbenzamides | 2,4-dihydroxy on benzyl and 3,5-dihydroxy on benzoyl rings | Tyrosinase | Potent inhibition, significantly stronger than kojic acid. 4-Resorcinol on benzyl ring is key. | researchgate.net |
| N-Benzylbenzamides | Specific substitutions on both rings | Tubulin | Potent antiproliferative activity (nM range) via binding to the colchicine site. | worktribe.comnih.gov |
| Benzyl Benzamides | Various substitutions | CETP | Moderate inhibition (IC50 = 1.3 μM for the best compound), fitting into a hydrophobic pocket. | nih.gov |
| Chalcone-amides (N-Benzylbenzamides) | (R)-methyl group on linker adjacent to amide | SARS-CoV PLpro | Dramatically increased inhibitory potency. | nih.gov |
| N-(4-ethylbenzoyl)-2-hydroxybenzamides | Modification of imide linker to thioamide or urea | P. falciparum | Systematic evaluation to probe the importance of the linker for antiprotozoal activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach is instrumental in understanding the physicochemical properties that govern the potency of molecules like N-benzylbenzamide analogues and in designing new, more effective compounds.
QSAR models are built by calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for a set of molecules and then using statistical methods to find the best correlation with their experimentally determined biological activities. nih.govpjps.pk
For various classes of benzamide derivatives, predictive QSAR models have been successfully developed. These models are validated to ensure they are statistically significant and have good predictive power for new, untested compounds.
For example, a 3D-QSAR study on a series of benzamide analogues as FtsZ inhibitors (an antimicrobial target) resulted in a statistically significant model. nih.gov The model was built using a pharmacophore hypothesis featuring one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. This model showed a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213), indicating its robustness. nih.gov
Another QSAR study on N-(2-Aminophenyl)-benzamide derivatives as histone deacetylase 2 (HDAC2) inhibitors also yielded a highly predictive model. sphinxsai.com Using molecular field analysis (MFA), a 3D-QSAR model was generated with a high correlation coefficient (r² = 0.927) and cross-validated coefficient (r²cv = 0.815), demonstrating its predictive accuracy. sphinxsai.com
In a study of benzylidene hydrazine (B178648) benzamides as anticancer agents, a QSAR equation was developed that linked the anticancer activity to descriptors such as Log S (solubility), rerank score (a scoring function from docking), and MR (molar refractivity). unair.ac.id This model had a high correlation coefficient (r = 0.921) and could be used to predict the potency of new derivatives. unair.ac.id
These examples demonstrate that QSAR is a powerful tool for the rational design of benzamide-based therapeutic agents. By identifying the key molecular features required for activity, these predictive models can guide the synthesis of more potent and selective compounds while minimizing unnecessary trial-and-error synthesis. nih.govunair.ac.id
| Benzamide Series | Biological Target | QSAR Model Highlights | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| 3-Substituted Benzamides | FtsZ (Antimicrobial) | Developed a 5-featured pharmacophore model (1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 2 aromatic rings). | R² = 0.8319, Q² = 0.6213 | nih.gov |
| N-(2-Aminophenyl)-Benzamides | HDAC2 (Anticancer) | 3D-QSAR model using Molecular Field Analysis (MFA) showed high predictive power. | r² = 0.927, r²cv = 0.815 | sphinxsai.com |
| Benzylidene Hydrazine Benzamides | Human Lung Cancer Cell Line | Model linked activity to Log S, rerank score, and molar refractivity (MR). | r = 0.921, R² = 0.849 | unair.ac.id |
| Quinazolinone Benzamides | H+/K+-ATPase (Antiulcer) | Model built using genetic function approximation; identified key descriptors for activity. | Not specified in abstract | igi-global.com |
Identification of Pharmacophoric Features
The elucidation of the structure-activity relationship (SAR) for 4-ethyl-N-(4-methylbenzyl)benzamide and its analogues relies on the identification of key pharmacophoric features. A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the N-benzylbenzamide scaffold, which forms the core of this compound, several key pharmacophoric elements have been identified through various studies on related molecules. nih.govacs.org
The fundamental N-benzylbenzamide structure consists of a central amide linker connecting a benzamide ring and a benzyl group. This arrangement provides a critical framework for interaction with biological receptors. The amide group itself is a key feature, with the nitrogen atom and the carbonyl oxygen acting as hydrogen bond donor and acceptor, respectively. These interactions are often crucial for anchoring the ligand within the binding site of a protein.
Systematic studies on N-benzylbenzamide derivatives have revealed that the aromatic rings and their substituents play a vital role in modulating biological activity. acs.orgresearchgate.net These rings are involved in hydrophobic and aromatic (pi-pi or cation-pi) interactions with the receptor. The specific nature and position of substituents on these rings can significantly influence binding affinity and selectivity.
For instance, research on N-benzylbenzamide derivatives as melanogenesis inhibitors has helped to define a three-dimensional pharmacophore model (3D-PhaM). nih.govresearchgate.net These models highlight the importance of the spatial arrangement of hydrophobic areas and hydrogen bond acceptors. Molecular modeling studies on anticonvulsant 4-aminobenzamides have also pinpointed the N-phenylbenzamide platform as a crucial recognition template for voltage-dependent sodium channels. ucl.ac.be
In the context of this compound, the pharmacophoric features can be broken down as follows:
Aromatic Ring A (Benzamide moiety): The benzamide ring serves as a primary scaffold. The 4-ethyl substituent contributes a hydrophobic element that can occupy a specific hydrophobic pocket within the receptor binding site. The size and lipophilicity of this group are critical for activity.
Amide Linker: This central linker is a rigid and planar unit that correctly orients the two aromatic rings. The N-H group acts as a hydrogen bond donor, and the C=O group acts as a hydrogen bond acceptor.
Aromatic Ring B (Benzyl moiety): The benzyl ring provides another site for aromatic and hydrophobic interactions. The 4-methyl substituent on this ring further enhances hydrophobicity and can influence the molecule's orientation in the binding pocket.
The table below summarizes the structure-activity relationship findings for a series of N-benzylbenzamide analogues, providing insight into the contribution of different substituents to their biological activity.
| Compound ID | R1 (on Benzamide Ring) | R2 (on Benzyl Ring) | Biological Target/Activity | Reference |
| 1 | 4-ethyl | 4-methyl | (Hypothetical) | - |
| 2 | 4-amino | 2,6-dimethyl | Anticonvulsant (Ameltolide) | ucl.ac.be |
| 3 | - | - | Melanogenesis inhibitor | nih.govresearchgate.net |
| 4 | - | - | Dual sEH/PPARγ modulator | acs.orgresearchgate.net |
| 5 | 4-amino | α-methyl | Anticonvulsant | ucl.ac.be |
This table is populated with data from related N-benzylbenzamide derivatives to infer the pharmacophoric features of this compound. The specific activity of compound 1 is hypothetical and for illustrative purposes.
The data from related compounds underscores the importance of the substitution pattern on both aromatic rings for achieving potent and selective biological activity. The ethyl group at the 4-position of the benzamide ring and the methyl group at the 4-position of the benzyl ring in this compound are likely key for its specific interactions with its biological target.
In Vitro Biological Interaction Studies of 4 Ethyl N 4 Methylbenzyl Benzamide
Evaluation of Enzyme Inhibition Potential
Despite a comprehensive search of scientific literature and databases, no studies were found that evaluated the enzyme inhibition potential of the specific compound 4-ethyl-N-(4-methylbenzyl)benzamide. While research exists on the broader class of benzamides and their interactions with various enzymes, data pertaining to this particular molecule is not available in the public domain.
Specific Enzyme Targets (e.g., DNA Methyltransferases, Acetylcholinesterase, Tyrosinase, Viral Proteases)
No research has been published detailing the effects of this compound on specific enzyme targets such as DNA Methyltransferases, Acetylcholinesterase, Tyrosinase, or Viral Proteases.
Kinetic Characterization of Inhibition
As no information regarding the enzyme-inhibiting properties of this compound has been reported, there are no available studies on the kinetic characterization of its potential inhibitory mechanisms.
Assessment of Receptor Binding Modulatory Activity
No data from receptor binding assays or other relevant studies could be retrieved to assess the modulatory activity of this compound on any class of receptors.
Investigation of Antimicrobial Activity
A thorough search for scientific reports on the antimicrobial properties of this compound yielded no results.
Antibacterial Spectrum and Efficacy
There are no available data or research findings on the antibacterial spectrum and efficacy of this compound against any bacterial strains.
Antifungal Spectrum and Efficacy
Similarly, no studies have been published that investigate the antifungal spectrum and efficacy of this compound.
Exploration of Antiprotozoal Activities
No published studies were identified that investigated the antiprotozoal activities of this compound. Research on other related benzamide (B126) structures has explored potential antiprotozoal effects, but these findings are not applicable to the specific compound .
Studies on Anti-inflammatory Effects
There are no available scientific reports detailing the in vitro anti-inflammatory effects of this compound. While the broader class of benzamides has been a subject of interest in anti-inflammatory research, specific data for this compound is not present in the current body of scientific literature.
Cellular Mechanism of Action Studies (In Vitro)
Cell-based Assays for Target Engagement
No studies have been published that utilize cell-based assays to determine the specific molecular targets of this compound. Consequently, there is no data on its target engagement within a cellular context.
Pathway Analysis
In the absence of target engagement data, no in vitro pathway analysis studies have been conducted for this compound. Therefore, its effects on cellular signaling pathways remain uncharacterized.
Future Perspectives in Research on 4 Ethyl N 4 Methylbenzyl Benzamide
Expansion of Analog Synthesis for Broader SAR Profiling
A critical future step is the systematic synthesis of analogs of 4-ethyl-N-(4-methylbenzyl)benzamide to build a comprehensive Structure-Activity Relationship (SAR) profile. This involves strategically modifying the three main components of the molecule: the 4-ethylbenzoyl group, the central amide linker, and the 4-methylbenzyl group.
Synthetic strategies would likely employ standard amide bond formation reactions, such as coupling a substituted benzoic acid with a substituted benzylamine (B48309). For instance, the synthesis of N-benzylbenzamide derivatives has been achieved by reacting benzoyl chloride with the appropriate amine in pyridine. acs.org A similar approach could be used to generate a library of analogs for this compound.
Key modifications to explore for SAR profiling would include:
A-Ring (Benzoyl Moiety): Varying the substituent at the 4-position from an ethyl group to other alkyl groups (methyl, propyl, isopropyl), halogens (fluoro, chloro, bromo), or hydrogen-bond donors/acceptors (methoxy, hydroxyl). mdpi.com
B-Ring (Benzyl Moiety): Modifying the 4-methyl group to other functionalities to probe the effect on binding affinity and selectivity. Introducing substituents at other positions (2-, 3-, or 5-) on this ring would also be crucial.
Amide Linker: While generally less frequently modified, exploring bioisosteres of the amide bond could yield compounds with altered metabolic stability or conformational preferences.
The goal of this expanded synthesis would be to identify which structural features are critical for a desired biological activity. For example, in a series of novel N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors, modifications to the benzyl (B1604629) and benzamide (B126) rings led to the discovery of a compound with potent antiproliferative activities in the nanomolar range. nih.gov
Table 1: Proposed Analogs for SAR Profiling
| Compound Name | Modification from Parent Compound | Rationale |
|---|---|---|
| 4-chloro-N-(4-methylbenzyl)benzamide | Ethyl group on benzoyl ring replaced with Chloro | Explore electronic effects on activity. |
| 4-ethyl-N-(4-chlorobenzyl)benzamide | Methyl group on benzyl ring replaced with Chloro | Investigate the impact of substitution on the benzyl moiety. |
| 4-ethyl-N-(3,4-dimethylbenzyl)benzamide | Addition of a methyl group to the benzyl ring | Probe steric and electronic effects of disubstitution. |
Integration of Advanced Computational Methods for De Novo Design
Computational chemistry offers powerful tools to guide and rationalize the synthesis of new analogs. Future research should heavily integrate molecular modeling to accelerate the discovery process. Techniques like de novo design can be employed to generate novel molecular structures predicted to have high affinity for a specific biological target. whiterose.ac.uk
This process typically involves:
Target Identification: If a biological target for this compound is identified, its three-dimensional structure (from X-ray crystallography or homology modeling) would be used.
De Novo Design: Algorithms can "grow" new molecules within the binding site of the target, optimizing for favorable interactions. This can suggest novel scaffolds or substituents that might not be intuitively obvious. mdpi.com
Virtual Screening: A library of virtual compounds, including designed analogs, can be docked into the target's binding site to predict their binding affinity and mode. researchgate.net This helps prioritize which compounds to synthesize, saving time and resources.
QSAR Modeling: As SAR data becomes available from synthesized analogs, Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate physicochemical properties with biological activity, further refining the design of future analogs. nih.gov
For example, computational studies on other benzamide derivatives have successfully guided the design of glucokinase activators and inhibitors for enzymes relevant to Alzheimer's disease. repec.orgmdpi.com
Exploration of Novel Therapeutic Areas and Biological Targets
The N-benzylbenzamide scaffold is associated with a wide range of biological activities, suggesting that this compound could have potential in various therapeutic areas. A key future direction is to screen the compound and its analogs against a diverse panel of biological targets.
Potential therapeutic areas to explore, based on activities of related compounds, include:
Oncology: Many benzamide derivatives act as inhibitors of crucial cancer-related enzymes like histone deacetylases (HDACs), poly(ADP-ribose) polymerase-1 (PARP-1), and tubulin. nih.govontosight.ai For instance, a series of N-benzylbenzamide derivatives were developed as potent tubulin polymerization inhibitors with significant antitumor activity. nih.gov
Neurodegenerative Diseases: Benzamides have been investigated as inhibitors of cholinesterases (AChE and BChE) for the treatment of Alzheimer's disease. mdpi.comontosight.ai Notably, N-benzyl benzamide derivatives have been identified as highly selective, sub-nanomolar inhibitors of BChE. nih.gov
Metabolic Diseases: N-benzylbenzamide derivatives have been designed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), showing potential for treating metabolic syndrome. acs.orgresearchgate.net
Infectious Diseases: Various benzamide structures have shown promise as antimicrobial agents, including against drug-resistant bacteria. d-nb.inforesearchgate.net
Initial screening efforts should be broad, followed by more focused investigations once a promising area of activity is identified.
Development of Robust In Vitro Assay Systems
To investigate the biological activities identified in section 7.3, the development and implementation of robust in vitro assays are essential. These assays are necessary to determine the potency (e.g., IC₅₀ or EC₅₀ values) and mechanism of action of this compound and its analogs.
Depending on the therapeutic target, these could include:
Enzyme Inhibition Assays: If the target is an enzyme like a kinase, deacetylase, or cholinesterase, fluorometric or colorimetric assays can be used to measure the inhibition of enzyme activity in the presence of the compound. nih.gov
Cell-Based Assays: To assess the effect on cellular processes, various assays can be employed. For example, the MTT assay can determine cytotoxicity against cancer cell lines, while reporter gene assays (e.g., Gli-Luc for the Hedgehog pathway) can measure the modulation of specific signaling pathways. mdpi.comnih.gov
Binding Assays: Techniques like surface plasmon resonance (SPR) or radioligand binding assays can confirm direct binding of the compound to its target protein and determine binding affinity (K_D). nih.govbohrium.com
Table 2: Example In Vitro Assays for Screening Benzamide Derivatives
| Assay Type | Purpose | Example Application for Benzamides | Reference |
|---|---|---|---|
| KDAC Enzyme Inhibition | Measures inhibition of lysine (B10760008) deacetylase activity. | Screening for anticancer agents. | nih.gov |
| MTT Cellular Viability | Assesses cytotoxicity in cell lines. | Evaluating antiproliferative effects on cancer cells. | nih.gov |
| Gli-Luc Reporter Assay | Measures Hedgehog signaling pathway inhibition. | Screening for Smoothened (SMO) receptor antagonists. | mdpi.com |
Investigation of Biotransformation Pathways and Metabolite Profiling
Understanding the metabolic fate of a compound is crucial for its development as a potential therapeutic agent. Future research must include studies on the biotransformation of this compound to identify its major metabolites and the enzymes responsible for its metabolism.
This typically involves incubating the parent compound with:
Liver Microsomes: These contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a majority of phase I metabolic reactions (e.g., oxidation, hydroxylation).
Hepatocytes: Using whole liver cells provides a more complete picture, including both phase I and phase II (conjugation) metabolic pathways.
The resulting mixture is then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites. Studies on related benzamides have shown that common metabolic pathways include N-dealkylation, hydroxylation of the aromatic rings, and cleavage of the amide bond. pearson.com For example, pharmacokinetic studies of N-benzyl benzamide inhibitors have been conducted to characterize their metabolic stability. nih.gov Identifying potential metabolic liabilities early in the research process allows for the rational design of more stable and effective analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
